molecular formula C18H24N2O12 B563449 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester CAS No. 1000890-53-8

2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester

Cat. No.: B563449
CAS No.: 1000890-53-8
M. Wt: 460.392
InChI Key: UYMDUGWMVDDTFR-GEDSSDLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester is a synthetic compound that belongs to the family of sialic acid derivatives. Sialic acids are a group of nine-carbon sugars that play crucial roles in biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses. This particular compound is characterized by the presence of a p-nitrophenyl group, which is often used as a chromogenic or fluorogenic label in biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester typically involves the esterification of the corresponding sialic acid derivative with p-nitrophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond. The reaction conditions often include anhydrous solvents like dichloromethane or dimethylformamide (DMF) and are conducted under inert atmosphere to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Hydrogen gas with palladium on carbon or sodium dithionite.

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine).

Major Products

    Hydrolysis: Sialic acid and p-nitrophenol.

    Reduction: Amino derivative of the sialic acid ester.

    Substitution: Various substituted sialic acid esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester primarily involves its role as a substrate for enzymatic reactions. For instance, in the presence of sialidases, the compound undergoes cleavage to release p-nitrophenol, which can be quantitatively measured due to its chromogenic properties . This allows researchers to study the activity and specificity of sialidases and other related enzymes. The molecular targets include sialidases and esterases, which catalyze the hydrolysis of the ester bond in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-O-(p-Nitrophenyl)-alpha-D-N-glycolylneuraminic Acid Methyl Ester is unique due to the presence of the glycolyl group, which can influence its biochemical properties and interactions. The p-nitrophenyl group also provides a useful chromogenic label for various assays, making it a valuable tool in biochemical and diagnostic research .

Properties

IUPAC Name

methyl (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O12/c1-30-17(27)18(31-10-4-2-9(3-5-10)20(28)29)6-11(23)14(19-13(25)8-22)16(32-18)15(26)12(24)7-21/h2-5,11-12,14-16,21-24,26H,6-8H2,1H3,(H,19,25)/t11-,12+,14+,15+,16+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMDUGWMVDDTFR-GEDSSDLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C(C(O1)C(C(CO)O)O)NC(=O)CO)O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858195
Record name methyl (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000890-53-8
Record name methyl (2S,4S,5R,6R)-4-hydroxy-5-[(2-hydroxyacetyl)amino]-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.